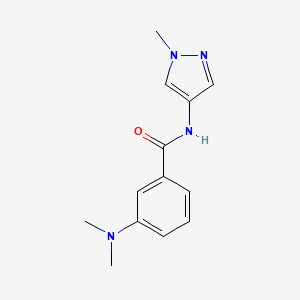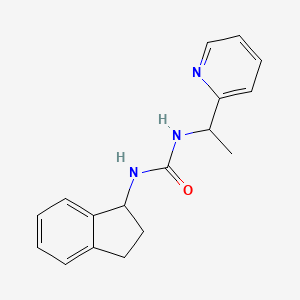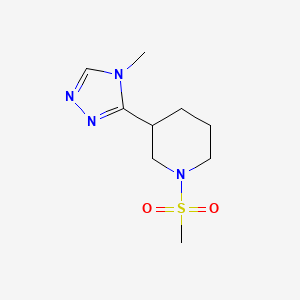![molecular formula C15H22N2O B7526402 cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)
cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a derivative of the natural compound, ketamine, which has been used as an anesthetic for many years. CPP is a non-competitive NMDA receptor antagonist, which means it can block the activity of NMDA receptors in the brain. This property of CPP has made it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes.
作用機序
Cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone is a non-competitive NMDA receptor antagonist, which means it can block the activity of NMDA receptors in the brain. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. By blocking NMDA receptors, cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone can modulate the activity of various neurotransmitters and signaling pathways in the brain.
Biochemical and Physiological Effects:
cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to have various biochemical and physiological effects in animal models. cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone can increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a crucial role in neuronal survival and plasticity. cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone can also modulate the activity of various signaling pathways, such as the Akt/mTOR pathway, which is involved in cell growth and survival. In addition, cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone can modulate the levels of various neurotransmitters, such as dopamine, serotonin, and glutamate, which play a crucial role in various physiological and pathological processes.
実験室実験の利点と制限
Cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, which means it can modulate the activity of NMDA receptors without affecting other receptors. cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone is also relatively stable and can be easily synthesized in the lab. However, cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone also has some limitations. It can have off-target effects, which means it can affect other receptors and signaling pathways. In addition, cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone can have variable effects depending on the dose and duration of treatment.
将来の方向性
There are several future directions for research on cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone. One direction is to study the role of cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and bipolar disorder. Another direction is to develop more selective and potent NMDA receptor antagonists that can modulate the activity of NMDA receptors without affecting other receptors. Finally, there is a need to develop better methods for delivering cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone to the brain, such as nanoparticle-based drug delivery systems, to improve its therapeutic potential.
合成法
Cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2-(1H-pyrrol-2-yl)pyrrolidine, which is then reacted with cyclohexanone in the presence of a reducing agent to obtain cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone. The final product is then purified using various chromatographic techniques.
科学的研究の応用
Cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and spinal cord injury. cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has also been used to study the role of NMDA receptors in learning and memory, addiction, and depression.
特性
IUPAC Name |
cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-15(12-6-2-1-3-7-12)17-11-5-9-14(17)13-8-4-10-16-13/h4,8,10,12,14,16H,1-3,5-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYKKRFTYLGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B7526321.png)
![3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7526330.png)



![4-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]piperazin-2-one](/img/structure/B7526346.png)

![N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7526350.png)

![(5-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526386.png)
![2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7526390.png)

